2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile

Description

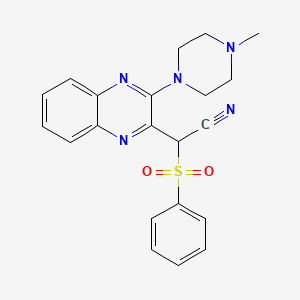

This compound is a quinoxaline-derived small molecule featuring a 4-methylpiperazine substituent at the C-3 position of the quinoxaline core, a phenylsulfonyl group, and an acetonitrile moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. The incorporation of the 4-methylpiperazine group may enhance solubility and bioavailability, while the phenylsulfonyl moiety could influence steric and electronic interactions with biological targets. The acetonitrile group provides a reactive nitrile functional group, which is often exploited in medicinal chemistry for further derivatization .

Properties

IUPAC Name |

2-(benzenesulfonyl)-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-25-11-13-26(14-12-25)21-20(23-17-9-5-6-10-18(17)24-21)19(15-22)29(27,28)16-7-3-2-4-8-16/h2-10,19H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBMQVYNRNQFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>61.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

The compound 2-(3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile is a synthetic derivative that belongs to the class of quinoxaline-based compounds. Quinoxalines are known for their diverse biological activities, including antitumor, anticonvulsant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a quinoxaline core substituted with a piperazine moiety and a phenylsulfonyl group, which are believed to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 0.58 μM to 1.89 μM depending on the specific substitution patterns on the quinoxaline ring .

Table 1: Antiproliferative Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.88 |

| Compound B | MCF-7 | 0.58 |

| Compound C | MDA-MB-231 | 1.89 |

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with various biological targets, including ion channels and enzymes involved in cell signaling pathways. The presence of the piperazine moiety enhances lipophilicity and may facilitate better penetration into the central nervous system (CNS), which is crucial for both anticancer and anticonvulsant activities .

Case Studies

- Anticancer Study : A recent study evaluated a series of quinoxaline derivatives for their ability to inhibit tumor growth in vitro. The findings indicated that compounds with a piperazine substitution exhibited superior antiproliferative effects compared to those without, suggesting that such modifications enhance therapeutic efficacy .

- Anticonvulsant Evaluation : In vivo studies conducted on similar quinoxaline compounds revealed that those with higher lipophilicity showed delayed onset but prolonged anticonvulsant action, highlighting the importance of molecular properties in determining biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several quinoxaline and piperazine-containing derivatives. Below is a comparative analysis of key analogues:

Key Findings

The phenylsulfonyl group introduces steric bulk, which could hinder binding to narrow enzymatic pockets compared to simpler analogues like 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile .

Anticancer Activity: Quinoxaline derivatives with heteroaromatic substituents (e.g., thiazole, pyridine) exhibit stronger anticancer activity than those with alkyl or sulfonyl groups . The target compound’s phenylsulfonyl group may limit potency relative to thiazole-containing analogues. In a 2022 study, quinoxaline derivatives with 6,7-dimethylquinoxalin-2-yl substituents showed IC₅₀ values of 1.2 μM against breast cancer cells, outperforming non-methylated variants .

Safety and Reactivity: The acetonitrile group in the target compound introduces a nitrile functional group, which is less toxic than the reactive chlorine in 2-(3-chloroquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile . However, nitriles can still undergo metabolic activation to cyanide intermediates, necessitating caution in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.